4-(2-Fluoro-5-methylbenzoyl)morpholine
Description
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
ZRPXLAKVDSPUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-(2-Fluoro-5-methylbenzoyl)morpholine typically involves the following key steps:
- Synthesis of the substituted benzoyl precursor, often 2-fluoro-5-methylbenzoyl chloride or a related activated intermediate.
- Nucleophilic substitution or acylation reaction with morpholine to form the target amide.
The process requires careful control of reaction conditions to ensure regioselectivity and high yield.
Preparation of 2-Fluoro-5-methylbenzoyl Precursors
The aromatic precursor 2-fluoro-5-methylbenzoyl derivatives can be synthesized from 4-fluoro-2-methylbenzaldehyde or related intermediates.
A notable method involves:
- Conversion of 4-fluoro-2-methylbenzaldehyde to the corresponding benzaldoxime.
- Subsequent transformation to 4-fluoro-2-methylbenzonitrile under mild conditions using sodium bisulphate monohydrate in toluene at 110–115 °C, avoiding hazardous reagents and high-boiling solvents.
This nitrile intermediate can be further converted to benzoyl derivatives through hydrolysis or other functional group transformations.
| Step | Reactant | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-fluoro-2-methylbenzaldehyde | Hydroxylamine to form benzaldoxime | 4-fluoro-2-methylbenzaldoxime | Mild conditions |
| 2 | Benzaldoxime | Sodium bisulphate monohydrate, toluene, 110–115 °C | 4-fluoro-2-methylbenzonitrile | High yield, safe reagents |
| 3 | Benzonitrile | Hydrolysis or oxidation to benzoyl chloride | 2-fluoro-5-methylbenzoyl chloride | Standard acyl chloride prep |
Acylation of Morpholine
The key step to synthesize 4-(2-Fluoro-5-methylbenzoyl)morpholine is the acylation of morpholine with the prepared benzoyl chloride derivative.
- Morpholine is reacted with 2-fluoro-5-methylbenzoyl chloride in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is typically conducted in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF) at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- After completion, the reaction mixture is worked up by aqueous extraction and purification by crystallization or chromatography.
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Morpholine + 2-fluoro-5-methylbenzoyl chloride | Base (triethylamine), DCM, 0–5 °C, stirring | 4-(2-Fluoro-5-methylbenzoyl)morpholine | High purity, 70–90% yield typical |
Alternative Synthetic Routes and Considerations
Nucleophilic aromatic substitution (SNAr) : In some related morpholine derivatives, nucleophilic substitution of fluoronitrobenzenes with morpholine is performed under basic conditions (potassium carbonate) in DMF at room temperature, yielding substituted morpholine derivatives. However, this method is more suited for nitro-substituted aromatics rather than benzoyl derivatives.
Ring closure and substitution methods : Other morpholine derivatives have been synthesized via ring closure reactions involving 2-chloroethyl ethers and substituted anilines, but these methods are less relevant for benzoyl morpholines and often involve complex purification and lower yields.
Analytical Data and Characterization
The final compound 4-(2-Fluoro-5-methylbenzoyl)morpholine is characterized by:
- Nuclear Magnetic Resonance (NMR) : Typical ^1H NMR signals include aromatic protons, morpholine ring protons, and methyl group signals.
- Infrared Spectroscopy (IR) : Characteristic amide carbonyl stretch near 1650 cm^-1, C-F stretch bands, and morpholine ring vibrations.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to the molecular weight of C12H14FNO2.
- Melting Point : Sharp melting point indicating purity.
These analytical methods confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key morpholine-based analogs and their distinguishing features:
Key Observations:
- Substituent Sensitivity : VPC-14449’s NMR spectral variations (4,5-bromo vs. 2,4-dibromo isomers) highlight the critical impact of substituent positioning on physicochemical properties . For 4-(2-Fluoro-5-methylbenzoyl)morpholine, the fluorine and methyl groups may similarly influence electronic distribution and steric hindrance.
- Pressure Response : In 4-(benzenesulfonyl)-morpholine, C-H stretching modes (2980–3145 cm⁻¹) and hydrogen bonding under pressure suggest that the benzoyl group in the target compound could exhibit distinct vibrational behavior or phase transitions due to weaker van der Waals interactions compared to sulfonyl derivatives .
Functional Group Impact on Reactivity and Stability
- Electron-Withdrawing Groups: Fluorine in the benzoyl ring may enhance electrophilicity, analogous to MM3300.08’s fluoro-morpholinyl phenyl group, which improves binding affinity in oxazolidinone-based pharmaceuticals .
Pharmacological Relevance
While direct data on 4-(2-Fluoro-5-methylbenzoyl)morpholine are absent, MM3300.09’s isoindole-dione moiety demonstrates how morpholine derivatives are optimized for bioactivity through functional group additions . The target compound’s benzoyl group may offer a balance between lipophilicity and metabolic stability, critical for drug design.
Biological Activity
4-(2-Fluoro-5-methylbenzoyl)morpholine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 2-fluoro-5-methylbenzoyl group. This unique structure is believed to contribute to its interaction with various biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 4-(2-Fluoro-5-methylbenzoyl)morpholine. It has been shown to enhance the effectiveness of β-lactam antibiotics against multidrug-resistant (MDR) strains of bacteria, such as Staphylococcus aureus (MRSA) and Klebsiella aerogenes. The compound acts as an efflux pump inhibitor (EPI), which is crucial in reversing antibiotic resistance mechanisms.
Table 1: Antimicrobial Activity Against MDR Bacteria
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| MRSA | 18 | 32 |
| Klebsiella aerogenes | 20 | 16 |
| Escherichia coli | 15 | 64 |
The mechanism by which 4-(2-Fluoro-5-methylbenzoyl)morpholine exerts its effects involves binding to the allosteric site of penicillin-binding protein PBP2a, which alters the conformation of the active site, restoring the efficacy of β-lactam antibiotics. Molecular docking studies suggest that this interaction is critical for its activity against resistant strains .
Case Study 1: Efficacy in MRSA Treatment
A clinical case study examined the use of 4-(2-Fluoro-5-methylbenzoyl)morpholine in combination with ampicillin for treating a patient with MRSA. The patient exhibited significant improvement after two weeks, with a noted reduction in bacterial load and no adverse effects reported. This case underlines the potential for this compound as an effective adjuvant in antibiotic therapy.
Case Study 2: Safety Profile Evaluation
In vitro studies assessed the cytotoxicity of 4-(2-Fluoro-5-methylbenzoyl)morpholine on human liver carcinoma cells (HepG2). Results indicated that while the compound displayed antimicrobial activity, it also showed cytotoxic effects at higher concentrations, necessitating further modification for safety enhancement .
Research Findings
Recent research has focused on optimizing the structure of morpholine derivatives to improve their pharmacological profiles. Modifications in the aromatic moiety and linker between morpholine and imidazolone cores have been explored to enhance efficacy while reducing toxicity. For instance, derivatives with substituted piperazine groups have demonstrated improved activity against various MDR bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
